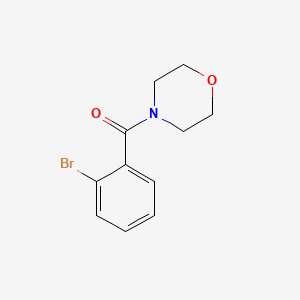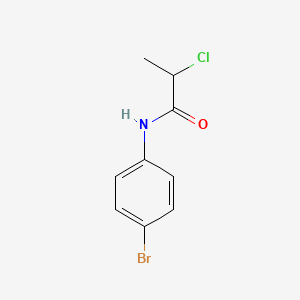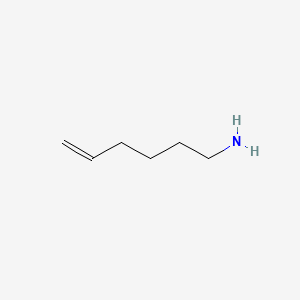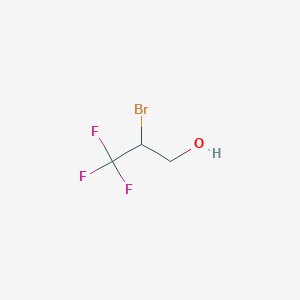
Methyl 3-hydroxy-2-methylpentanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 3-hydroxy-2-methylpentanoate involves directed homogeneous hydrogenation processes. A study by Brown, Evans, and James (2003) elaborates on using metal-catalyzed reactions, specifically rhodium-catalyzed addition to CO, to produce this compound and its enantiomers (Brown et al., 2003). This process highlights the role of catalysts in achieving desired stereochemistry and byproduct formation.
Aplicaciones Científicas De Investigación
Homogeneous Hydrogenation
Directed homogeneous hydrogenation involving methyl 3-hydroxy-2-methylpentanoate has been studied. This research involved the product of Bicyclo[2.2.1]hepta-2,5-diene 1,4-bis(diphenylphosphino)butanerhodium trifluoromethanesulfonate, and explored the addition to CO; metal-catalyzed reactions, rhodium; reduction, CC HC–CH; and assay methods, of enantiomeric purity by NMR analysis with shift reagent (Brown, Evans, & James, 2003).
Synthesis and Organoleptic Properties
A series of racemic alkyl 3-methyl-2-oxopentanoates and ethyl and methyl 2-hydroxy-3-methylpentanoates, including this compound, have been synthesized and their organoleptic properties evaluated for perfumery ingredients. This research highlighted the compound's strong, fresh walnut, fruity odor, and its potential applications in the field of fragrance and flavor (Snowden, Grenno, & Vial, 2005).
Wine Aroma Compounds
This compound has been studied in the context of wine and other alcoholic beverages as a precursor to relevant aroma compounds. The research optimized a method for the quantitative determination of this compound in various alcoholic beverages, highlighting its potential sensory effects (Gracia-Moreno, Lopez, & Ferreira, 2015).
Biobased Product Synthesis
The methanolysis reaction of renewable γ-valerolactone and α-methyl-γ-valerolactone in the presence of dimethylcarbonate yielded selectively three acyclic biobased products, including derivatives of this compound. This research is significant in the field of green chemistry and sustainable product synthesis (Caretto, Bortoluzzi, Selva, & Perosa, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-hydroxy-2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-6(8)5(2)7(9)10-3/h5-6,8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSANHWICFQPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338070 | |
| Record name | Methyl 3-hydroxy-2-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60665-94-3 | |
| Record name | Methyl 3-hydroxy-2-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stereoselectivity observed in the synthesis of Methyl 3-hydroxy-2-methylpentanoate using the described method?
A1: The research paper [] highlights the production of methyl dl-anti-3-hydroxy-2-methylpentanoate, emphasizing the anti-configuration of the product. This stereoselectivity is achieved by using a specific catalyst, Bicyclo[2.2.1]hepta-2,5-diene 1,4-bis(diphenylphosphino)butanerhodium tri-fluoromethanesulfonate. This control over stereochemistry is crucial as different stereoisomers can exhibit different biological activities. Further research explores the production of a specific enantiomer, 2R,3R-(−)-methyl 3-hydroxy-2-methylpentanoate, highlighting the potential for enantioselective synthesis using chiral catalysts. This control over stereochemistry is essential for potential applications where specific isomers are desired.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)
